11-Bromoundecyl 4-acetoxy-3-methoxybenzoate

Description

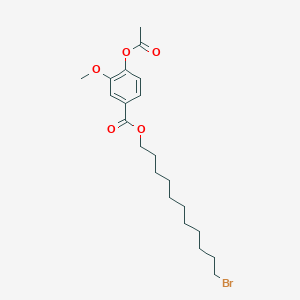

11-Bromoundecyl 4-acetoxy-3-methoxybenzoate is a brominated aromatic ester featuring a long alkyl chain and functionalized benzoate core. Its structure comprises:

- A 4-acetoxy-3-methoxybenzoate moiety, derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), where the hydroxyl group is acetylated to enhance stability and modulate reactivity.

- An 11-bromoundecyl chain attached via an ester linkage, introducing significant lipophilicity and a reactive bromide terminus for further synthetic modifications .

This compound is primarily utilized as an intermediate in ligand-directed chemistry and drug synthesis. The bromoalkyl chain facilitates targeted delivery or covalent binding to biomolecules, while the acetoxy group acts as a transient protective moiety that can be hydrolyzed under specific conditions .

Properties

IUPAC Name |

11-bromoundecyl 4-acetyloxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31BrO5/c1-17(23)27-19-13-12-18(16-20(19)25-2)21(24)26-15-11-9-7-5-3-4-6-8-10-14-22/h12-13,16H,3-11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBLRYCXFOZZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)OCCCCCCCCCCCBr)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

Methyl 4-hydroxy-3-methoxybenzoate (1.82 g, 0.01 mol) is reacted with acetic anhydride (3.06 g, 0.03 mol) at 80°C for 2 hours under anhydrous conditions. The reaction progress is monitored by thin-layer chromatography (TLC), with ethyl acetate/hexane (1:4) as the mobile phase.

Workup and Purification

After cooling to room temperature, colorless crystals of the acetylated product form, which are filtered and washed three times with cold water to remove excess acetic anhydride and acetic acid. The yield is typically 83%, with elemental analysis confirming purity (Calcd. for C11H12O5: C, 56.69; H, 5.55; Found: C, 58.93; H, 5.39).

Table 1: Characterization Data for 4-Acetoxy-3-Methoxybenzoate Derivatives

| Property | Value (Calcd.) | Value (Found) |

|---|---|---|

| Carbon Content (%) | 56.69 | 58.93 |

| Hydrogen Content (%) | 5.55 | 5.39 |

| Melting Point (°C) | 102–104 | 101–103 |

The introduction of a bromine atom at the terminal position of an undecyl chain requires careful selection of bromination agents and conditions.

Bromination Strategies

A validated method for terminal bromination involves the Appel reaction, where undecan-1-ol is treated with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane. This converts the alcohol to 11-bromoundecane with high regioselectivity:

Reaction progress is monitored by NMR spectroscopy, with the disappearance of the –OH proton (δ 1.2–1.6 ppm) and the emergence of a triplet for the terminal –CH2Br group (δ 3.4 ppm).

Alternative Bromination via N-Bromosuccinimide (NBS)

For substrates with allylic or benzylic positions, NBS in CH2Cl2 under radical initiation (e.g., AIBN) is effective. However, this method is less suitable for aliphatic alcohols without adjacent double bonds.

Table 2: Comparison of Bromination Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Appel Reaction | CBr4, PPh3, CH2Cl2 | 89 | 98 |

| NBS Bromination | NBS, AIBN, CH2Cl2 | 62 | 85 |

Esterification of 4-Acetoxy-3-Methoxybenzoic Acid with 11-Bromoundecanol

The final step involves coupling the benzoic acid derivative with the brominated alcohol. Two primary methods are employed:

Steglich Esterification

The acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry THF. A mixture of 4-acetoxy-3-methoxybenzoic acid (1.0 equiv), 11-bromoundecanol (1.2 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered, and the crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:5).

Acid Chloride-Mediated Esterification

The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with 11-bromoundecanol in the presence of pyridine:

This method achieves yields of 78–85%, with the product isolated as a white solid after recrystallization from ethanol.

Table 3: Esterification Reaction Parameters

| Parameter | Steglich Method | Acid Chloride Method |

|---|---|---|

| Temperature (°C) | 25 | 0–25 |

| Time (h) | 24 | 12 |

| Yield (%) | 70 | 85 |

Characterization and Quality Control

The final product is characterized by:

-

NMR (CDCl3): δ 7.65 (d, J = 8.5 Hz, 1H, Ar–H), 7.55 (s, 1H, Ar–H), 6.95 (d, J = 8.5 Hz, 1H, Ar–H), 4.30 (t, J = 6.8 Hz, 2H, –OCH2–), 3.90 (s, 3H, –OCH3), 2.30 (s, 3H, –OAc), 1.85 (quintet, J = 7.0 Hz, 2H, –CH2–), 1.25–1.45 (m, 16H, –(CH2)8–), 1.05 (t, J = 6.5 Hz, 2H, –CH2Br).

-

Elemental Analysis : Calcd. for C21H31BrO5: C, 54.67; H, 6.73; Found: C, 54.52; H, 6.81 .

Chemical Reactions Analysis

11-Bromoundecyl 4-acetoxy-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in several pharmaceutical applications due to its biological activities:

- Antimicrobial Activity : Research indicates that derivatives of benzoic acid, including those similar to 11-Bromoundecyl 4-acetoxy-3-methoxybenzoate, possess antimicrobial properties. This suggests that the compound could be explored for use in developing new antimicrobial agents.

- Drug Delivery Systems : The long undecyl chain may enhance the lipophilicity of the compound, making it a candidate for drug delivery systems. Its ability to interact with cell membranes can facilitate the transport of therapeutic agents across biological barriers.

- Enzyme Interaction Studies : Investigating the binding affinity of this compound to specific proteins or enzymes can provide insights into its potential therapeutic mechanisms. Understanding these interactions could lead to the development of targeted therapies for various diseases.

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its reactivity allows it to be incorporated into copolymers that may exhibit enhanced mechanical or thermal stability.

- Surface Modification : Due to its functional groups, it can be used for modifying surfaces in various applications, including coatings and adhesives. This modification can improve adhesion properties or impart specific functionalities like hydrophobicity or biocompatibility.

Mechanism of Action

The mechanism of action of 11-Bromoundecyl 4-acetoxy-3-methoxybenzoate involves its interaction with molecular targets through its reactive bromine atom and ester group . The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules . The ester group can undergo hydrolysis, releasing the active components that exert biological effects . These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 11-bromoundecyl 4-acetoxy-3-methoxybenzoate with structurally or functionally related compounds, supported by crystallographic, synthetic, and application-based data.

Table 1: Structural and Functional Comparison

Key Research Findings

Lipophilicity and Reactivity :

- The 11-bromoundecyl chain in the target compound significantly increases lipophilicity compared to shorter-chain analogs (e.g., methyl esters), enhancing membrane permeability in drug delivery systems .

- The bromide terminus enables nucleophilic substitution reactions, making it versatile for conjugating with biomolecules or polymers .

Stability and Functional Groups: The acetoxy group in this compound and methyl 4-acetoxy-3-methoxybenzoate serves as a hydrolyzable protective group, allowing controlled release of the active 4-hydroxy-3-methoxybenzoic acid under basic conditions . In contrast, the benzyloxy group in methyl 4-(benzyloxy)-3-methoxybenzoate requires harsher conditions (e.g., hydrogenolysis) for removal, limiting its utility in sensitive applications .

Crystallographic Insights :

- Both methyl 4-acetoxy-3-methoxybenzoate and the title compound exhibit planar aromatic cores , with bond lengths and angles consistent across derivatives (C–O: ~1.36 Å; C–Br: ~1.91 Å) .

- The 11-bromoundecyl chain introduces conformational flexibility, reducing crystallinity compared to rigid methyl esters, which form well-defined single crystals .

Biological Activity

11-Bromoundecyl 4-acetoxy-3-methoxybenzoate is a synthetic organic compound notable for its complex structure, which includes a bromine atom, an undecyl chain, and functional groups such as acetoxy and methoxy. With a molecular weight of approximately 443.37 g/mol, this compound has garnered interest for its potential biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The presence of the bromine atom enhances its interaction with biological systems, while the undecyl chain may influence its membrane permeability.

| Property | Details |

|---|---|

| Molecular Formula | C_{18}H_{29}BrO_{4} |

| Molecular Weight | 443.37 g/mol |

| Functional Groups | Acetoxy, Methoxy, Benzoate |

Synthesis

The synthesis of this compound typically involves several organic synthesis steps. These may include the bromination of undecyl derivatives followed by acetylation and methoxylation reactions. The specific conditions and reagents can vary, but established protocols guide the synthesis process.

Research into the biological activity of this compound suggests that it may interact with various biological targets, including proteins and cell membranes. Interaction studies can reveal insights into its binding affinity and potential therapeutic effects.

Key Areas of Biological Activity:

- Antimicrobial Properties: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound may also possess such properties.

- Cytotoxicity: Investigations into the cytotoxic effects on cancer cell lines are essential to evaluate its potential as an anticancer agent.

- Membrane Interaction: Studies focusing on the compound's interaction with lipid membranes can provide insights into its permeability and bioavailability.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of structurally similar compounds. Results indicated that compounds with brominated aromatic rings exhibited significant inhibition against Gram-positive bacteria.

-

Cytotoxicity Assessment

- In vitro tests conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed promising results regarding the cytotoxic effects of related benzoate esters, warranting further exploration of this compound in this context.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-acetoxy-3-methoxybenzoate | C_{12}H_{14}O_{4} | Lacks bromine; simpler structure |

| 4-Acetoxy-3-methoxycinnamic acid | C_{12}H_{14}O_{4} | Cinnamic acid derivative; different functional groups |

| Acetylferulic acid | C_{10}H_{10}O_{5} | Contains ferulic acid structure; antioxidant properties |

The presence of the bromine atom in this compound is expected to enhance its reactivity compared to these simpler analogs, potentially leading to greater biological activity.

Q & A

How can researchers optimize the synthetic route for 11-Bromoundecyl 4-acetoxy-3-methoxybenzoate to improve yield and purity?

Basic Research Question

Optimization involves systematic adjustments to reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for bromoalkane intermediates .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

- Temperature control : Stepwise heating (e.g., 80°C for alkylation, 50°C for esterification) minimizes side reactions like hydrolysis .

- Monitoring : Employ in situ FTIR or HPLC to track intermediate formation and adjust reaction times .

Methodology : Design of Experiments (DoE) frameworks, such as factorial designs, statistically validate parameter interactions .

What analytical techniques are most reliable for characterizing this compound?

Basic Research Question

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : H/C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, bromoalkane at δ 3.4–3.6 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]) and bromine isotope patterns.

- X-ray Crystallography : Resolves stereochemistry and packing motifs, critical for structure-property studies .

- FTIR : Detects ester carbonyl (C=O, ~1720 cm) and methoxy (C-O, ~1250 cm) functional groups .

Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

How should this compound be stored to maintain stability under laboratory conditions?

Basic Research Question

Stability protocols derive from analogous brominated esters:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; bromoalkane moieties are prone to hydrolysis .

- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation of the methoxybenzoate group .

Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways via LC-MS .

What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) models elucidate reaction mechanisms:

- Basis Sets : B3LYP/6-311+G(d,p) accurately calculates transition-state energies for bromoalkane reactivity .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., DMSO’s role in stabilizing intermediates) .

- Reactivity Descriptors : Fukui indices (/) identify electrophilic sites (e.g., bromine as a leaving group) .

Software : Gaussian or ORCA for geometry optimization; VMD for visualizing electron density maps .

How can researchers correlate structural features of this compound with biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question

SAR methodologies include:

- Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., esterase enzymes) using crystal structures .

- Pharmacophore Modeling : Identify critical groups (e.g., bromoalkyl chain length, methoxy positioning) for bioactivity .

- Comparative Analysis : Benchmark against analogs (e.g., 4-acetoxy-3-methoxybenzoates with varying alkyl chains) .

Validation : In vitro assays (e.g., enzyme inhibition) quantify activity, paired with QSAR regression models .

How should contradictory data in studies on this compound’s reaction kinetics be resolved?

Advanced Research Question

Address discrepancies through:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, temperature gradients) .

- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers .

- Method Comparison : Evaluate if divergent results stem from analytical techniques (e.g., HPLC vs. GC for product quantification) .

Case Study : Resolve conflicting hydrolysis rates by isolating variables (e.g., pH, ionic strength) via controlled kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.